molecular formula C18H26 B14188109 (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene CAS No. 858658-51-2

(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene

Cat. No.: B14188109
CAS No.: 858658-51-2
M. Wt: 242.4 g/mol
InChI Key: QVXQQARHJRQFGB-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a methylpent-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Friedel-Crafts Alkylation: Benzene reacts with 4-cyclohexyl-3-methylpent-3-en-1-yl chloride in the presence of AlCl3 to form this compound.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent polyalkylation and ensure high selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond in the methylpent-3-en-1-yl chain can be achieved using hydrogen gas (H2) and a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-3-penten-1-yl)benzene: Similar structure but lacks the cyclohexyl group.

    Cyclohexylbenzene: Contains a cyclohexyl group but lacks the methylpent-3-en-1-yl chain.

    (4-Methylpent-3-en-1-yl)benzene: Similar structure but lacks the cyclohexyl group.

Uniqueness

(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a methylpent-3-en-1-yl chain, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

858658-51-2

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

(4-cyclohexyl-3-methylpent-3-enyl)benzene

InChI

InChI=1S/C18H26/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3,5-6,9-10,18H,4,7-8,11-14H2,1-2H3

InChI Key

QVXQQARHJRQFGB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1CCCCC1)CCC2=CC=CC=C2

Origin of Product

United States

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